5-Bromo-1H-indazole-7-carboxylic acid is a chemical compound with significant relevance in scientific research and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 241.04 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position of the indazole ring, which contributes to its biological activity and potential applications in medicinal chemistry.
5-Bromo-1H-indazole-7-carboxylic acid can be sourced from various chemical suppliers and is classified under indazole derivatives. It is primarily utilized as an intermediate in organic synthesis and as a research tool in biochemical studies. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 5-Bromo-1H-indazole-7-carboxylic acid can be accomplished through several methods, including:
The technical details for one of the common synthesis routes involve:
The molecular structure of 5-Bromo-1H-indazole-7-carboxylic acid features:
5-Bromo-1H-indazole-7-carboxylic acid participates in various chemical reactions, including:
The reactivity profile is influenced by the electron-withdrawing nature of the carboxylic acid group, which enhances electrophilicity at adjacent positions on the indazole ring.
The mechanism of action for 5-Bromo-1H-indazole-7-carboxylic acid involves its interaction with specific biological targets:
This compound's ability to modulate these pathways suggests its potential application as an anti-inflammatory agent or in cancer therapy.
The stability of this compound under various conditions (pH, temperature) has been noted, indicating that it remains relatively stable under ambient conditions but may degrade under extreme conditions.
5-Bromo-1H-indazole-7-carboxylic acid is primarily utilized in:
Palladium-catalyzed Suzuki-Miyaura cross-coupling is pivotal for derivatizing 5-bromo-1H-indazole-7-carboxylic acid at the C5 position. The bromo substituent enables coupling with diverse boronic acids under optimized conditions. Pd(dppf)Cl₂ emerges as the superior catalyst, achieving >84% yield in couplings with N-Boc-2-pyrroleboronic acid when using K₂CO₃ as base in dimethoxyethane at 80°C [7]. This system outperforms Pd(PPh₃)₄ and Pd(PCy₃)₂ due to enhanced stability and electron transfer efficiency. Crucially, the carboxylic acid group tolerates these conditions without protection, though N-substitution (alkyl/acyl) of the indazole nitrogen significantly influences yields. For example, N-Boc-protected substrates yield coupled products at 81–92%, while unprotected indazoles exhibit lower yields (≤50%) due to side reactions [7] [8].
Table 1: Catalyst Screening for Suzuki Coupling of 5-Bromoindazole Derivatives
Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|
Pd(dppf)Cl₂ | 2 | 84 |
Pd(PPh₃)₂Cl₂ | 4 | 75 |
Pd(PCy₃)₂ | 2 | 57 |
Pd(PPh₃)₄ | 4 | 22 |
Data adapted from indazole cross-coupling studies [7]
Achieving C5 bromination in the presence of the C7-carboxylic acid group demands precise control. Directed ortho-metalation or electrophilic aromatic substitution (SEAr) strategies are employed, with the latter using brominating agents (e.g., Br₂/AcOH) under heating (90–120°C). This approach exploits the indazole ring’s inherent electronic bias, where the C5 position is more electrophile-susceptible than C4 or C6 [3] [8]. N-Protection prior to bromination is often essential to avoid N-Br bond formation; Boc groups facilitate subsequent deprotection without carboxylic acid degradation. In one protocol, bromination of N-protected indazole-7-carboxylates with N-bromosuccinimide (NBS) in acetonitrile achieves >85% regioselectivity for C5 bromination, validated by NMR analysis [3] [8].
The carboxylic acid moiety is esterified to streamline purification or enable further transformations. Methyl ester formation uses CH₃I/K₂CO₃ in DMF or diazomethane in Et₂O, though milder conditions (MeOH/H₂SO₄) are preferred to avoid N-alkylation byproducts [7] [9]. Esterification precedes decarboxylation in tandem strategies for brominated indazole scaffolds. For example, copper-catalyzed decarboxylation of 5-bromo-1H-indazole-7-carboxylates in quinoline at 150°C with Cu powder affords 5-bromo-1H-indazole in 70–80% yield, retaining the bromo substituent for downstream coupling [9].
tert-Butyloxycarbonyl (Boc) groups are optimal for transiently masking the indazole nitrogen during carboxylic acid transformations. Boc protection uses Boc₂O/DMAP in THF, with deprotection under acidic conditions (TFA/DCM) not affecting the carboxylic acid [6] [7]. For the acid itself, silyl esters (e.g., TES-Cl/imidaole) offer orthogonal deprotection (F⁻/THF) alongside N-Boc groups. Storage of the free acid necessitates inert gas and temperatures <15°C to suppress decarboxylation or dimerization [8]. Post-coupling deprotection is quantitative (>95%) under these conditions, as confirmed by HPLC [6] [8].
Table 2: Protection/Deprotection Efficiency in Indazole-7-carboxylate Systems
Functional Group | Protecting Group | Deprotection Reagent | Yield (%) |
---|---|---|---|
Carboxylic Acid | Trimethylsilyl | TBAF/THF | 92 |
Indazole Nitrogen | Boc | TFA/DCM | 95 |
Carboxylic Acid | Methyl Ester | LiOH/THF-H₂O | 90 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: